molecular formula C10H18N4S B13314098 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13314098
M. Wt: 226.34 g/mol
InChI Key: YIJDMGSSJXXVIC-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a piperidine ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(piperidin-3-yl)propanoic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole or piperidine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-3-yl)-4-(methyl)-4H-1,2,4-triazole-3-thiol
  • 5-(Piperidin-3-yl)-4-(ethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18N4S

Molecular Weight

226.34 g/mol

IUPAC Name

3-piperidin-3-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H18N4S/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,13,15)

InChI Key

YIJDMGSSJXXVIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C2CCCNC2

Origin of Product

United States

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